
4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one, also known as TFMPP, is a synthetic compound that belongs to the family of piperazines. It was first synthesized in the 1970s and has been used for various scientific research purposes since then. TFMPP is known to have psychoactive effects on the human body, but it is not intended for human consumption.
Aplicaciones Científicas De Investigación
Drug Development
The trifluoromethyl group, which is present in the compound, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs. Therefore, “4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one” could potentially be used in the development of new drugs .
Anticancer Research
Compounds similar to “4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one” have been reported to have anticancer properties . This suggests that this compound could potentially be used in anticancer research.
Antioxidant Research
In addition to their anticancer properties, similar compounds have also been reported to have antioxidant properties . This indicates that “4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one” could be used in antioxidant research.
Organic Photovoltaics
The compound has been used in the synthesis of low band gap D–A structured conjugated polymers, which are used in organic photovoltaics . These polymers have been designed and synthesized via a Stille coupling reaction .
Biocatalysis
The compound could potentially be used in biocatalysis. Hydrophilic solvents, which could include “4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one”, are capable of inducing changes in the secondary and tertiary structure of enzymes .
Synthesis of Other Compounds
The compound has been used in the synthesis of other compounds. For example, it has been used in the reaction with 4-methylbenzoate to give an intermediate compound .
Propiedades
IUPAC Name |
4-phenyl-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO2/c22-21(23,24)18-11-9-17(10-12-18)19-15-25(13-14-27-19)20(26)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-12,19H,4,7-8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJVELOXHFYQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2676591.png)

![1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2676593.png)

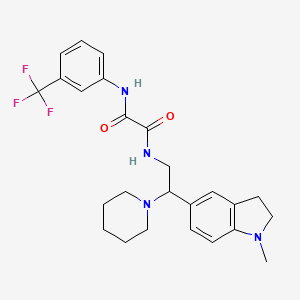
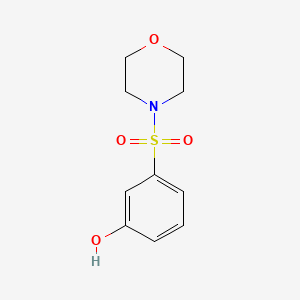
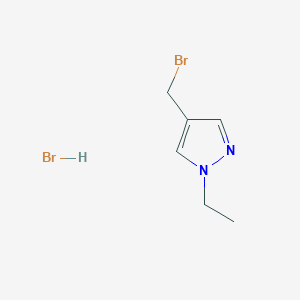

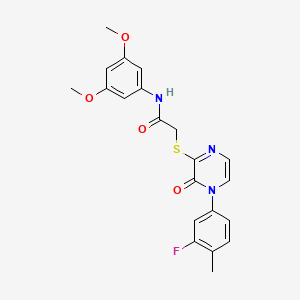
![3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2676603.png)
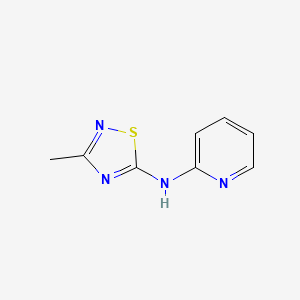
![4-Phenyl-1,7$l^{6}-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2676607.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2676610.png)
![2-Bromo-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid](/img/structure/B2676611.png)